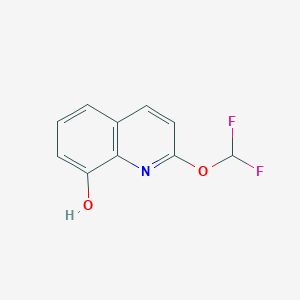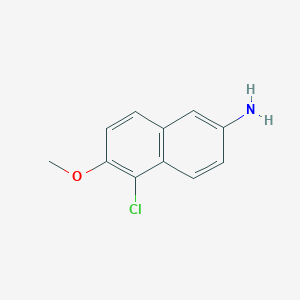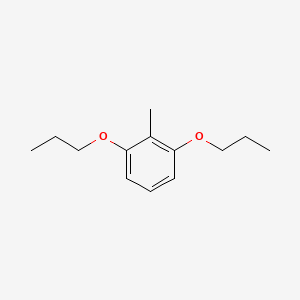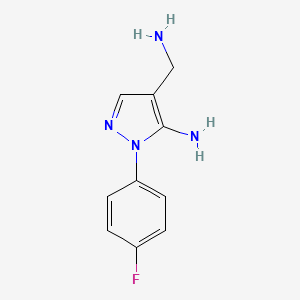![molecular formula C12H9N3O B11893851 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one CAS No. 61317-48-4](/img/structure/B11893851.png)
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone typically involves the condensation of quinoline derivatives with hydrazine or its derivatives. One common method includes the reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine, followed by cyclization . The reaction is usually carried out in a solvent such as tetrahydrofuran under reflux conditions to yield the desired pyrazoloquinoline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanol.
Substitution: Halogenated pyrazoloquinoline derivatives.
Applications De Recherche Scientifique
1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases involved in disease pathways by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinoline: Shares a similar core structure but differs in the position of the nitrogen atoms.
4-(3H-Pyrazolo[4,3-f]quinolin-7-yl)-N-(2-(dimethylamino)ethyl)benzamide: A derivative with additional functional groups that enhance its biological activity.
Uniqueness: 1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethanone is unique due to its specific arrangement of nitrogen atoms and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
61317-48-4 |
|---|---|
Formule moléculaire |
C12H9N3O |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
1-pyrazolo[4,3-f]quinolin-3-ylethanone |
InChI |
InChI=1S/C12H9N3O/c1-8(16)15-12-5-4-11-9(3-2-6-13-11)10(12)7-14-15/h2-7H,1H3 |
Clé InChI |
WXDOWOHPYAPHRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=N1)C3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)





![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)
![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)



![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)
